molecular formula C9H11BO5 B595007 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid CAS No. 1256355-55-1

3-(2-Methoxy-2-oxoethoxy)phenylboronic acid

Cat. No.: B595007
CAS No.: 1256355-55-1
M. Wt: 209.992
InChI Key: VSRAAFKSKNZJMC-UHFFFAOYSA-N
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Comparison with Similar Compounds

3-(2-Methoxy-2-oxoethoxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .

Biological Activity

3-(2-Methoxy-2-oxoethoxy)phenylboronic acid, with the CAS number 643094-11-5, is a phenylboronic acid derivative that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This compound features a methoxy group and a keto-ethoxy substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C₉H₁₁BO₄
  • Molecular Weight : 193.99 g/mol
  • Purity : Typically assessed in laboratory settings to ensure reliability in biological assays.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a significant feature in their pharmacodynamics.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Protein Binding : It can interact with proteins involved in signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Antimicrobial Properties : Some studies have suggested potential antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that phenylboronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival (Reference needed).
    • Specific concentrations of this compound were shown to inhibit the growth of prostate cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    • Research indicated that boronic acids can serve as inhibitors for proteasomes and other critical enzymes involved in cancer progression (Reference needed).

Data Tables

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionModulates activity of key metabolic enzymes

Properties

IUPAC Name

[3-(2-methoxy-2-oxoethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-3-7(5-8)10(12)13/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRAAFKSKNZJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681881
Record name [3-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-55-1
Record name Acetic acid, 2-(3-boronophenoxy)-, 1-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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